Xenyhexenic Acid
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Overview
Description
Xenyhexenic acid is a biphenyl organic compound, discovered in 1958. It is known for its ability to inhibit hypercholesterolemia and hyperlipemia when administered to rats . The molecular formula of this compound is C18H18O2, and it has a molecular weight of 266.3343 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xenyhexenic acid can be synthesized through various methods commonly used for preparing carboxylic acids. These methods include:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes to form carboxylic acids.
Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to produce carboxylic acids.
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes, utilizing reagents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Xenyhexenic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds .
Scientific Research Applications
Xenyhexenic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential use in treating metabolic disorders.
Mechanism of Action
The mechanism of action of xenyhexenic acid involves its interaction with molecular targets involved in lipid metabolism. It inhibits the enzymes responsible for cholesterol and lipid synthesis, thereby reducing hypercholesterolemia and hyperlipemia . The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of key metabolic enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenylacetic Acid: Similar in structure but differs in its metabolic effects.
Phenylbutyric Acid: Another biphenyl derivative with different therapeutic applications.
Hexanoic Acid: A simpler carboxylic acid with distinct chemical properties.
Uniqueness
Xenyhexenic acid is unique due to its specific biphenyl structure and its ability to inhibit lipid metabolism effectively. Its distinct chemical properties and biological effects make it a valuable compound for research and industrial applications .
Properties
CAS No. |
964-82-9 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(E)-2-(4-phenylphenyl)hex-4-enoic acid |
InChI |
InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |
InChI Key |
ZVRCODPBROUJIT-NSCUHMNNSA-N |
SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenyhexenic acid; CV 57533; CV-57733; CV 57733; CV57733; SCR157. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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